molecular formula C9H11BrFN B1528825 1-(3-Bromo-5-fluorophenyl)propan-1-amine CAS No. 1270372-06-9

1-(3-Bromo-5-fluorophenyl)propan-1-amine

Cat. No. B1528825
M. Wt: 232.09 g/mol
InChI Key: WFGZEDKDVSOQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-fluorophenyl)propan-1-amine, also known as 3-bromo-5-fluorobenzene-1-propanamine, is a chemical compound that is widely used in various scientific research applications. It is an important building block for organic synthesis and has been used to synthesize numerous compounds in the laboratory.

Scientific Research Applications

Chemoselective Amination

A study describes the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Through catalytic amination conditions, exclusive bromide substitution products were obtained for both secondary amines and primary anilines. This research highlights the potential for selective synthesis of related compounds through chemoselective amination processes (Stroup et al., 2007).

Noncovalent Interactions Analysis

Another study provided quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, through crystallographic and QTAIM analysis. The research shows how halogen substitutions influence molecular interactions, relevant for understanding the structural properties and potential applications of compounds including 1-(3-Bromo-5-fluorophenyl)propan-1-amine (El-Emam et al., 2020).

Carbon Steel Corrosion Inhibition

Research into the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, has shown their effectiveness as anodic inhibitors in preventing carbon steel corrosion. This suggests potential industrial applications of related amines in corrosion prevention technologies (Gao et al., 2007).

Fluorescent Sensor for Amine Vapors

A study developed a fluorescent sensor for light-up detection of amine vapors, based on aggregation-induced emission. This innovative approach offers potential applications in environmental monitoring and food safety, indicating the broader utility of related amine compounds in sensor technologies (Gao et al., 2016).

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGZEDKDVSOQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-fluorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-5-fluorophenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-5-fluorophenyl)propan-1-amine
Reactant of Route 5
1-(3-Bromo-5-fluorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-5-fluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.